ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate
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Overview
Description
Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate is a heterocyclic compound that features a fused ring system combining imidazole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazo[1,2-c][1,2,3]triazole derivatives.
Scientific Research Applications
Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s fused ring system allows for strong interactions with these targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like imidazole-4-carboxylate share structural similarities but lack the triazole ring.
Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxylate have the triazole ring but not the fused imidazole system.
Uniqueness
Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate is unique due to its fused ring system, which combines the properties of both imidazole and triazole rings. This structural feature enhances its chemical reactivity and potential for diverse applications compared to compounds with only one of these rings.
Properties
IUPAC Name |
ethyl 4-methyl-5,6-dihydroimidazo[1,2-c]triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-3-14-8(13)6-7-11(2)4-5-12(7)10-9-6/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQCLJSIFOAGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(CCN2N=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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